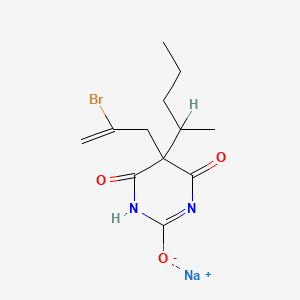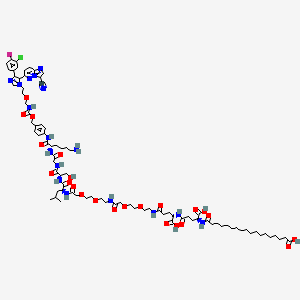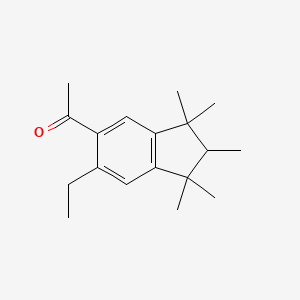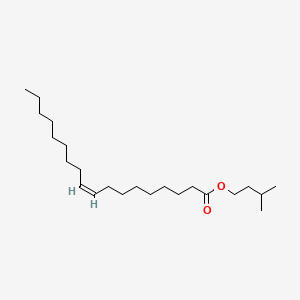
Isoamyl oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoamyl oleate is an ester formed from isoamyl alcohol and oleic acid. It is a colorless to pale yellow liquid with a mild, pleasant odor. This compound is known for its emollient properties and is widely used in the cosmetic and personal care industries. This compound is valued for its ability to provide a smooth, non-greasy feel to formulations, making it a popular ingredient in lotions, creams, and other skincare products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoamyl oleate is typically synthesized through an esterification reaction between isoamyl alcohol and oleic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions involve heating the reactants to a temperature range of 60-80°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be carried out in a batch or continuous process. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is heated, and water is continuously removed to shift the equilibrium towards the ester product. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Isoamyl oleate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isoamyl alcohol and oleic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., sulfuric acid, sodium hydroxide), temperature range of 60-80°C.
Transesterification: Another alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), temperature range of 50-70°C.
Major Products
Hydrolysis: Isoamyl alcohol and oleic acid.
Transesterification: A different ester (e.g., methyl oleate, ethyl oleate) and isoamyl alcohol.
Wissenschaftliche Forschungsanwendungen
Isoamyl oleate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a solvent and a reagent in various organic synthesis reactions. In biology, this compound is studied for its potential as a bio-based lubricant and its biodegradability. In medicine, it is explored for its potential use in drug delivery systems due to its emollient properties and ability to enhance the penetration of active ingredients through the skin.
Wirkmechanismus
The mechanism of action of isoamyl oleate primarily involves its emollient properties. When applied to the skin, it forms a thin, non-greasy layer that helps to retain moisture and improve the skin’s barrier function. This enhances the skin’s hydration and smoothness. Additionally, this compound can enhance the penetration of other active ingredients in a formulation, making it a valuable component in drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Isoamyl oleate is similar to other esters such as isoamyl laurate, isoamyl stearate, and isoamyl palmitate. These compounds share similar emollient properties and are used in cosmetic and personal care products. this compound is unique in its ability to provide a lighter, non-greasy feel compared to some of the other esters. This makes it particularly suitable for formulations where a light, non-greasy texture is desired.
List of Similar Compounds
- Isoamyl laurate
- Isoamyl stearate
- Isoamyl palmitate
- Methyl oleate
- Ethyl oleate
Eigenschaften
CAS-Nummer |
627-89-4 |
|---|---|
Molekularformel |
C23H44O2 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
3-methylbutyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C23H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)25-21-20-22(2)3/h11-12,22H,4-10,13-21H2,1-3H3/b12-11- |
InChI-Schlüssel |
PHUSOTFVZQDLMC-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCC(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


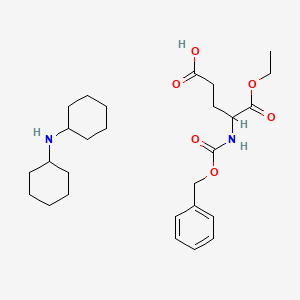
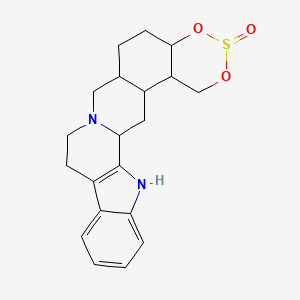
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
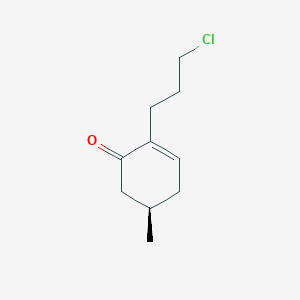
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)

![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)

![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
